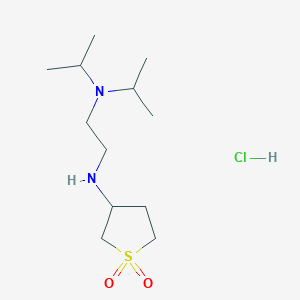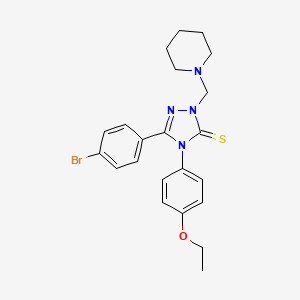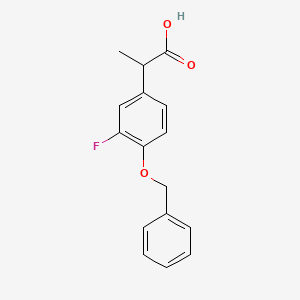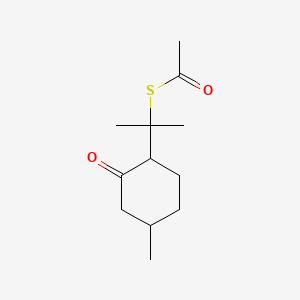
N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrothienyl group with a dioxido substituent and a diisopropylethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
准备方法
合成路线和反应条件
N'-(1,1-二氧化四氢噻吩-3-基)-N,N-二异丙基乙烷-1,2-二胺盐酸盐的合成通常涉及以下步骤:
四氢噻吩基团的形成: 起始原料四氢噻吩经历氧化反应生成 1,1-二氧化四氢噻吩基团。
二胺部分的引入: 然后,在受控条件下,将氧化中间体与二异丙基乙烷-1,2-二胺反应,形成所需的化合物。
盐酸盐的形成: 最后一步是添加盐酸,将游离碱转化为其盐酸盐形式。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。该过程将针对产量和纯度进行优化,同时考虑成本效益和环境影响。先进的技术,如连续流动反应器和自动化合成,可以用来提高效率。
化学反应分析
反应类型
N'-(1,1-二氧化四氢噻吩-3-基)-N,N-二异丙基乙烷-1,2-二胺盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下进一步氧化,以引入额外的官能团。
还原: 还原反应可用于改变四氢噻吩基团中硫原子的氧化态。
常用试剂和条件
氧化: 可以使用过氧化氢或过酸等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤代烷烃或酰氯等亲核试剂可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生亚砜或砜,而取代反应可以引入各种烷基或酰基。
科学研究应用
N'-(1,1-二氧化四氢噻吩-3-基)-N,N-二异丙基乙烷-1,2-二胺盐酸盐在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的构建单元。
生物学: 该化合物可用于涉及酶抑制或蛋白质-配体相互作用的研究。
工业: 它可用于开发新材料或作为各种化学过程中的催化剂。
作用机制
N'-(1,1-二氧化四氢噻吩-3-基)-N,N-二异丙基乙烷-1,2-二胺盐酸盐的作用机制涉及其与特定分子靶标的相互作用。二氧化基团和二胺部分可以与蛋白质或酶形成氢键和静电相互作用,从而可能抑制它们的活性。确切的途径和靶标取决于具体的应用和实验条件。
相似化合物的比较
类似化合物
- 2-(1,1-二氧化四氢噻吩-3-基)-1,1-二甲基肼盐酸盐
- 2-氯-N-[3-(二甲基氨基)丙基]-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺盐酸盐
- N-(1,1-二氧化四氢噻吩-3-基)-N-(噻吩-2-基甲基)胺盐酸盐
独特性
N'-(1,1-二氧化四氢噻吩-3-基)-N,N-二异丙基乙烷-1,2-二胺盐酸盐是独特的,因为它具有官能团的特定组合,赋予其独特的化学和生物特性。它在水溶液中的溶解度和对各种化学反应的潜力使其成为各种研究应用的多功能化合物。
属性
分子式 |
C12H27ClN2O2S |
|---|---|
分子量 |
298.87 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H26N2O2S.ClH/c1-10(2)14(11(3)4)7-6-13-12-5-8-17(15,16)9-12;/h10-13H,5-9H2,1-4H3;1H |
InChI 键 |
LOBIZYYTCZCIAG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCNC1CCS(=O)(=O)C1)C(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)

![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)

![Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050411.png)

![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)


![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)


![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
